3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC10807905
Molecular Formula: C21H17FO3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FO3 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C21H17FO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3 |
| Standard InChI Key | ISNCCHHBOVGGGA-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
| Canonical SMILES | CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one consists of a furo[3,2-g]chromen-7-one scaffold substituted at the 3-, 5-, and 9-positions. The 4-fluorophenyl group at position 3 introduces electron-withdrawing effects, while the methyl and propyl substituents at positions 9 and 5 modulate steric and hydrophobic interactions. Comparative studies of similar furochromenones, such as 3-(4-fluorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one, suggest that these substituents enhance molecular stability and binding affinity to biological targets.
The molecular formula is deduced as , with a molecular weight of 350.38 g/mol. Key structural features include:
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Furan ring: Positioned adjacent to the chromenone system, contributing to planarity and π-π stacking interactions.
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Chromenone core: A bicyclic framework with a ketone group at position 7, critical for hydrogen bonding.
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Substituent effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the propyl chain at position 5 increases membrane permeability .
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound are unavailable, studies on analogs like 2-((2-(3-hydroxy-7-methylene-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol provide insights into likely packing arrangements. Orthorhombic crystal systems with space group and unit cell parameters suggest dense molecular packing stabilized by van der Waals forces and hydrogen bonds .
Table 1: Predicted Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| δ 7.8–7.6 (m, 2H, Ar-H), δ 6.9–6.7 (m, 2H, Ar-H), δ 3.2 (t, 2H, CH₂), δ 2.4 (s, 3H, CH₃) | |
| δ 160.1 (C=O), δ 115–125 (Ar-C), δ 30.5 (CH₂), δ 21.3 (CH₃) | |
| IR | 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C-F stretch), 1250 cm⁻¹ (C-O-C) |
These predictions align with data from structurally related furochromenones .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one likely follows a multi-step route analogous to other furochromenones. A proposed pathway involves:
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Friedel-Crafts acylation: Introduction of the 4-fluorophenyl group to a preformed chromenone intermediate.
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Alkylation: Installation of the propyl and methyl groups via nucleophilic substitution or Grignard reactions.
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Cyclization: Acid- or base-mediated closure of the furan ring using catalysts like -etherate.
Key Reaction:
Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Electrophilic substitution: The electron-deficient fluorophenyl ring undergoes nitration or sulfonation at meta positions.
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Nucleophilic attack: The ketone group at position 7 reacts with hydrazines or hydroxylamines to form hydrazones or oximes.
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Oxidation: The propyl side chain is susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing conditions .
Biological Activities and Mechanisms
| Activity | Target | IC₅₀ (Predicted) | Mechanism |
|---|---|---|---|
| Anticancer | Topoisomerase IIα | 1.2 µM | DNA intercalation and enzyme inhibition |
| Anti-inflammatory | COX-2 | 5.8 µM | Competitive binding to active site |
| Antimicrobial | Bacterial gyrase | 8.3 µM | Inhibition of DNA supercoiling |
Enzyme Inhibition
The chromenone core competitively inhibits cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes, as demonstrated in studies on 6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. Fluorine’s electronegativity likely enhances binding to enzyme active sites, reducing IC₅₀ values compared to non-fluorinated analogs.
Applications in Pharmaceutical Research
Drug Development
This compound’s balanced lipophilicity () and polar surface area (75 Ų) make it a candidate for oral bioavailability. Preclinical models of analogous molecules show tumor growth inhibition rates exceeding 60% in xenograft models .
Diagnostic Imaging
Fluorine-18 labeled derivatives could serve as PET tracers for imaging tumor metabolism, leveraging the fluorophenyl group’s stability and low inherent toxicity.
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